molecular formula C12H8ClF3N2O B1386275 3-Chloro-4-{[3-(trifluoromethyl)pyridin-2-yl]oxy}aniline CAS No. 1099669-15-4

3-Chloro-4-{[3-(trifluoromethyl)pyridin-2-yl]oxy}aniline

Cat. No.: B1386275
CAS No.: 1099669-15-4
M. Wt: 288.65 g/mol
InChI Key: DLURNXMGVCGOMT-UHFFFAOYSA-N
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Description

3-Chloro-4-{[3-(trifluoromethyl)pyridin-2-yl]oxy}aniline is a useful research compound. Its molecular formula is C12H8ClF3N2O and its molecular weight is 288.65 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

3-Chloro-4-{[3-(trifluoromethyl)pyridin-2-yl]oxy}aniline plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux . The nature of these interactions often involves binding to the active site of the enzyme, leading to inhibition or activation of the enzyme’s activity. This compound’s ability to interact with multiple biomolecules makes it a versatile tool in biochemical research.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it has been observed to alter the expression of genes involved in cell cycle regulation, leading to changes in cell proliferation and apoptosis. Additionally, this compound can affect cellular metabolism by inhibiting key metabolic enzymes, thereby altering the metabolic state of the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation . This binding often involves interactions with the active site of the enzyme, resulting in changes in the enzyme’s conformation and activity. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are significant. Over time, this compound can undergo degradation, leading to changes in its biochemical activity . Studies have shown that its stability can be affected by various factors, including temperature, pH, and exposure to light. Long-term exposure to this compound can result in persistent changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At low doses, it may exhibit minimal toxicity and exert its biochemical effects without causing significant adverse effects . At higher doses, it can lead to toxic effects, including organ damage and alterations in physiological functions. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable biochemical response.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism . These interactions can lead to changes in metabolic flux and metabolite levels. For instance, the compound may inhibit enzymes involved in the breakdown of certain metabolites, leading to an accumulation of these metabolites in the cell.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in specific cellular compartments. The distribution of this compound can influence its biochemical activity and overall effectiveness in modulating cellular processes.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . This localization can affect the compound’s ability to interact with its target biomolecules and exert its biochemical effects.

Properties

IUPAC Name

3-chloro-4-[3-(trifluoromethyl)pyridin-2-yl]oxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClF3N2O/c13-9-6-7(17)3-4-10(9)19-11-8(12(14,15)16)2-1-5-18-11/h1-6H,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLURNXMGVCGOMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)OC2=C(C=C(C=C2)N)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClF3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.